molecular formula C17H15ClN2OS B2708752 2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851863-92-8

2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2708752
CAS No.: 851863-92-8
M. Wt: 330.83
InChI Key: ZQKJLYWWNIQPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to the imidazole ring and a chlorophenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole typically involves a multi-step reaction sequence. One common method starts with the condensation of 2-chlorobenzaldehyde with 2-mercapto-N-(2-phenylethyl)acetamide in the presence of a catalyst to form an intermediate. This intermediate is then reacted with an isocyanate derivative of benzyl alcohol to yield the final product. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: Its unique structure makes it suitable for the synthesis of novel materials with specific properties.

    Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone
  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-trifluoromethylphenyl)methanone
  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methoxyphenyl)methanone

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKJLYWWNIQPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.